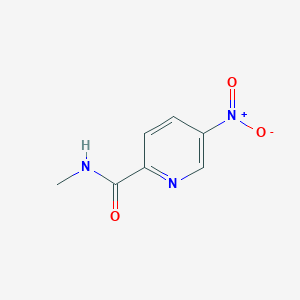

N-Methyl 5-nitropicolinamide

Description

N-Methyl 5-nitropicolinamide is a tertiary amide derivative of picolinic acid, characterized by a nitro group at the 5-position of the pyridine ring and an N-methyl substitution on the amide nitrogen. This structural modification introduces steric bulk, disrupting the planarity of the amide bond and altering conformational flexibility compared to secondary amides . The nitro group may enhance electron-withdrawing effects, influencing reactivity and binding interactions, though this requires further investigation.

Properties

IUPAC Name |

N-methyl-5-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-8-7(11)6-3-2-5(4-9-6)10(12)13/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKZLRHPTKBJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl 5-nitropicolinamide can be synthesized through various methods. One common method involves the nitration of picolinamide followed by N-methylation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the exothermic nature of the reaction. After nitration, the resulting 5-nitropicolinamide is subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl 5-nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: N-Methyl 5-aminopicolinamide.

Substitution: Various substituted picolinamides depending on the nucleophile used.

Hydrolysis: 5-nitropicolinic acid and methylamine.

Scientific Research Applications

N-Methyl 5-nitropicolinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl Amides vs. Secondary Amides

Tertiary amides, such as N-Methyl 5-nitropicolinamide, exhibit distinct physicochemical and biological properties compared to secondary amides:

- Biological Efficacy : In antiestrogen studies, tertiary amides (e.g., N-methyl analogs) showed markedly lower antiproliferative activity and ERα downregulation compared to secondary amides (e.g., N-butyl or hydroxyethyl derivatives) . This suggests that hydrogen-bond-donating capacity in secondary amides is critical for certain biological activities.

N-Methyl Amides vs. Esters

Esters and N-methyl amides are both used as amide bioisosteres:

- Structural Flexibility : Esters retain partial double-bond character but are more conformationally flexible than N-methyl amides .

- Binding Affinity : In delta opioid receptor (DOPr) studies, replacing an amide bond with either an ester or N-methyl amide preserved binding affinity (e.g., compounds 239 and 240 in had Ki values comparable to the parent compound) . However, functional outcomes (e.g., ERK1/2 phosphorylation) may vary depending on the substitution site.

Comparison with 6-Amino-5-nitropicolinonitrile

6-Amino-5-nitropicolinonitrile shares a nitropicoline backbone but replaces the methylamide with an amino group and nitrile. Key differences include:

- Electron Effects: The amino group is electron-donating, contrasting with the electron-withdrawing nitro and nitrile groups. This may alter solubility and reactivity.

- Applications: While 6-Amino-5-nitropicolinonitrile is used in research (e.g., safety studies ), this compound’s tertiary amide structure may favor stability in biological environments.

N-Methyl Analogs in Psychotomimetics

N-methylation of amphetamine derivatives reduces CNS activity, as seen in methamphetamine analogs, where N-methylation shifts enantiomer preference and diminishes stimulant potency .

Context-Dependent Effects of N-Methylation

The impact of N-methylation varies across studies:

- Retained Activity : In DOPr ligands, N-methyl amides maintained binding affinity but altered functional signaling (e.g., ERK1/2 phosphorylation kinetics) .

- Reduced Efficacy : In antiestrogens, N-methylation decreased efficacy by ~50% compared to secondary amides .

- Metabolic Stability : N-methylation may reduce metabolic degradation by blocking enzymatic access, though fragmentation patterns (e.g., CH3NH2 loss in CID ) suggest specific cleavage pathways.

Biological Activity

N-Methyl 5-nitropicolinamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article examines its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C_7H_8N_2O_2

- Molecular Weight: 168.15 g/mol

- Functional Groups: Nitro group (-NO2), amide group (-C(=O)N-), and a methyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The nitro group is known to play a crucial role in modulating the compound's reactivity and binding affinity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be crucial for its potential therapeutic applications. For instance, it has been shown to inhibit cyclin G-associated kinase (GAK), which is involved in cell cycle regulation and may have implications in cancer therapy .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays, which are summarized in the following table:

Case Studies

Several studies have explored the biological implications of this compound:

- Cancer Research : A study investigated the compound's potential as an anticancer agent by assessing its cytotoxic effects on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 30 µM, suggesting its utility in cancer treatment strategies .

- Antimicrobial Properties : Another research focused on its antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against E. coli, with a notable zone of inhibition, highlighting its potential as an antibacterial agent .

- Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor of GAK, providing insights into its mechanism of action and potential therapeutic applications in diseases where GAK is implicated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.